(R)-amino(3-hydroxyadamantan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-amino(3-hydroxyadamantan-1-yl)acetic acid is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinctive chemical and physical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-amino(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of the adamantane core. One common method is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of adamantane derivatives, including ®-amino(3-hydroxyadamantan-1-yl)acetic acid, often involves large-scale synthesis using catalytic processes. The use of Lewis acid catalysts, such as aluminum chloride, is common in the rearrangement reactions that form the adamantane cage . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
®-amino(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the adamantane core can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
Scientific Research Applications
®-amino(3-hydroxyadamantan-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-amino(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydrophobic nature allows it to penetrate cell membranes and interact with intracellular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
3-hydroxyadamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
®-amino(3-hydroxyadamantan-1-yl)acetic acid is unique due to its combination of an amino group and a hydroxyl group on the adamantane core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Biological Activity
(R)-amino(3-hydroxyadamantan-1-yl)acetic acid, a derivative of adamantane, has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its interaction with biological systems, particularly in the context of neuropharmacology and antiviral applications.
The compound's molecular formula is C11H17NO3, and it has a molecular weight of 215.26 g/mol. The presence of the amino group and hydroxyl group on the adamantane framework contributes to its reactivity and biological profile.
Property | Value |
---|---|
CAS Number | 1016536-32-5 |
Molecular Formula | C₁₁H₁₇NO₃ |
Molecular Weight | 215.26 g/mol |
IUPAC Name | This compound |
Antiviral Properties
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the viral M2 protein, which is crucial for viral uncoating. Studies have demonstrated that modifications to the adamantane structure can enhance antiviral efficacy.
Neuroprotective Effects
In addition to antiviral activity, this compound has been investigated for neuroprotective effects. It may modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions. Experimental models have shown that this compound can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy :
- A study evaluated the compound's effectiveness against H1N1 influenza virus in vitro. Results indicated a significant reduction in viral replication at concentrations above 10 µM, suggesting a dose-dependent response.
- Neuroprotection :
- In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased cell death and improved viability of neuronal cells. This was attributed to its antioxidant properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Viral Proteins : The compound binds to the M2 protein of influenza viruses, inhibiting proton transport and preventing viral uncoating.
- Neurotransmitter Receptors : It may influence dopaminergic and glutamatergic signaling pathways, contributing to its neuroprotective effects.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m0/s1 |
InChI Key |
ZOFWFAZCJJJYCE-VENXNALISA-N |
Isomeric SMILES |
C1C2CC3(CC1CC(C2)(C3)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.